molecular formula C8H6N2O B152831 Quinoxalin-6-ol CAS No. 7467-91-6

Quinoxalin-6-ol

Cat. No. B152831
CAS RN: 7467-91-6
M. Wt: 146.15 g/mol
InChI Key: VEGOESHHZXUHMI-UHFFFAOYSA-N
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Description

Quinoxalin-6-ol is a heterocyclic compound that is part of the broader class of quinoxalines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. This compound derivatives can interact with DNA and proteins, which is a mechanism that underlies their pharmacological potential, including anticancer and antiviral activities .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, the synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides involves the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes . Another approach for synthesizing quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides in intramolecular main group metal Lewis acid-catalyzed cyclizations . Additionally, a library with a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold was prepared using solution-phase parallel synthesis, starting from 1,5-difluoro-2,4-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of this compound derivatives can exhibit tautomerism, as seen in the case of 5-chlorobenzo[f]this compound, which exists as the enol-imine tautomer both in the solid state and in solution. This tautomer is preferred due to its higher aromatic character compared to the keto-amine form . The structure of these compounds is crucial for their interaction with biological targets, such as DNA, where the orientation of substituents and side chains plays a significant role in the binding affinity and pharmacological activity .

Chemical Reactions Analysis

This compound derivatives can undergo various chemical reactions, including cyclocondensation, palladium-catalyzed C-N and C-C coupling reactions, and acid-mediated dehydrogenation . These reactions are essential for modifying the this compound core to produce compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as their optical absorption and emission spectra, electrochemical behavior, and thermal stability, are influenced by the nature of the substituents attached to the core structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline show green or yellow emission depending on the amine segment, and their thermal stability is enhanced by the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important for the development of compounds for various applications, including as dyes or in electronic devices.

Scientific Research Applications

1. Neurological Applications

Quinoxalin-6-ol derivatives have been explored for potential neurological applications. For instance, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, was tested as a treatment for schizophrenia, although it showed limited effectiveness as a sole agent (Marenco et al., 2002). Another study found that a derivative of this compound improved delayed recall in aged humans (Lynch et al., 1997).

2. Anticancer Research

Quinoxaline derivatives have shown promise in anticancer research. They have demonstrated potential functions as antitumor agents, among others, with various quinoxaline derivatives being investigated for their role in treating cancerous cells (Khatoon & Abdulmalek, 2021). Specific studies have focused on the antitumoral activity of quinoxaline derivatives and their inhibitory effects on different types of cancer cells (Montana et al., 2019).

3. Antimicrobial and Antiviral Applications

Quinoxalines have been identified for their antimicrobial and antiviral properties. They have shown effectiveness against a range of pathogens, including bacteria, fungi, and viruses, making them a critical component in drugs used for infectious diseases (Tristán-Manzano et al., 2015).

4. Neuroprotective Effects

Certain quinoxaline derivatives, such as NBQX, have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia (Sheardown et al., 1990). These compounds act as antagonists to specific glutamate receptors, offering protection against global ischemia.

5. Treatment of Diabetes and Related Complications

Quinoxaline derivatives have been investigated for their potential in treating diabetes and its complications, with some compounds displaying potent inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications, and showing antioxidant activities (Qin et al., 2015).

Mechanism of Action

Target of Action

Quinoxalin-6-ol is an antibacterial agent that has shown to be effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also has antifungal activity against Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microorganisms.

Mode of Action

It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The interaction of this compound with its targets likely leads to changes in the microorganisms that result in their death or inhibition of growth.

Biochemical Pathways

Quinoxalines are known to be involved in various biological activities, and they have been used in the design and development of numerous bioactive molecules . Therefore, it is likely that this compound affects multiple biochemical pathways in its target microorganisms, leading to their death or growth inhibition.

Result of Action

The result of this compound’s action is the death or growth inhibition of its target microorganisms This makes it effective as an antibacterial and antifungal agent

Safety and Hazards

Quinoxalin-6-ol is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for Quinoxalin-6-ol were not found in the search results, quinoxalines have been a subject of extensive research due to their importance in medicinal chemistry . They have been utilized for the design and development of numerous bioactive molecules, suggesting potential future applications in this area .

Biochemical Analysis

Biochemical Properties

Quinoxalin-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities ascribed to many representatives of this class of compounds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are complex and depend on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific biological context . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

quinoxalin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPVXTQTNVVKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322168, DTXSID80901667
Record name quinoxalin-6-ol
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Record name NoName_803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7467-91-6
Record name 6-Quinoxalinol
Source DTP/NCI
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Record name quinoxalin-6-ol
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Record name 6-Quinoxalinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?

A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]this compound and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.

Q2: Can you describe a practical application of this compound derivatives in synthetic chemistry?

A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of this compound derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.

Q3: Have any novel this compound derivatives been identified in biological systems?

A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.

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